1-(5-bromo-1-benzofuran-2-yl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-bromo-1-benzofuran-2-yl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[330]octane-3,7-dione is a complex organic compound with a unique structure that combines elements of benzofuran and azabicyclo frameworks
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-bromo-1-benzofuran-2-yl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione typically involves multiple steps, starting from readily available precursors. One common approach is the Mannich condensation reaction, where formaldehyde and alkylamines or diamines are used to form the desired bicyclic structure . The reaction is usually carried out in methanol under reflux conditions for about 18 hours, yielding the target compound in moderate to good yields.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(5-bromo-1-benzofuran-2-yl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using mild oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.
Substitution: The bromine atom in the benzofuran ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Mild oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or halides in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
1-(5-bromo-1-benzofuran-2-yl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[33
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(5-bromo-1-benzofuran-2-yl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2,8-Xylylene-2,4,6,8-tetraazabicyclo[3.3.0]octane-3,7-dione: A similar compound with a different substitution pattern, used as a molecular scaffold and receptor.
8-azabicyclo[3.2.1]octane: Another related structure, central to the family of tropane alkaloids, known for their biological activities.
Uniqueness
1-(5-bromo-1-benzofuran-2-yl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[330]octane-3,7-dione stands out due to its combination of benzofuran and azabicyclo frameworks, which confer unique chemical and biological properties
Properties
Molecular Formula |
C13H11BBrNO5 |
---|---|
Molecular Weight |
351.95 g/mol |
IUPAC Name |
1-(5-bromo-1-benzofuran-2-yl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione |
InChI |
InChI=1S/C13H11BBrNO5/c1-16-6-12(17)20-14(16,21-13(18)7-16)11-5-8-4-9(15)2-3-10(8)19-11/h2-5H,6-7H2,1H3 |
InChI Key |
ZNACQWWAWVGCRP-UHFFFAOYSA-N |
Canonical SMILES |
[B-]12([N+](CC(=O)O1)(CC(=O)O2)C)C3=CC4=C(O3)C=CC(=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.